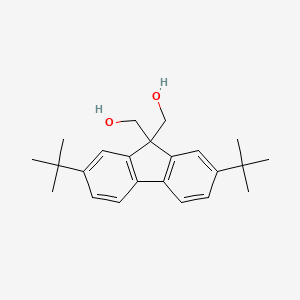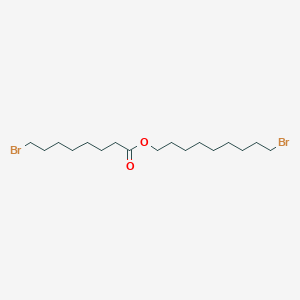
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acetylsulfanyl group attached to an L-alanyl-L-alaninamide backbone, making it a subject of study in organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylsulfanyl)-L-alanyl-L-alaninamide typically involves the reaction of L-alanyl-L-alaninamide with thioacetic acid under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur-containing species.
Substitution: The acetylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or alcohols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Acetylsulfanyl)-L-alanyl-L-alaninamide involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can participate in redox reactions, influencing cellular processes and enzyme activities. The compound may also interact with proteins and nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
N-(Acetylsulfanyl)-L-alanyl-L-alaninamide can be compared with other similar compounds, such as:
N-Acetylsulfanilyl chloride: Known for its use in organic synthesis and as a reagent in various chemical reactions.
N-Acetylcysteine: Widely used for its antioxidant properties and therapeutic applications.
N-Acetylglucosamine: Studied for its role in biological systems and potential health benefits.
Eigenschaften
CAS-Nummer |
689220-78-8 |
|---|---|
Molekularformel |
C8H15N3O3S |
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
S-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino] ethanethioate |
InChI |
InChI=1S/C8H15N3O3S/c1-4(7(9)13)10-8(14)5(2)11-15-6(3)12/h4-5,11H,1-3H3,(H2,9,13)(H,10,14)/t4-,5-/m0/s1 |
InChI-Schlüssel |
JLYVCCABBGXDQN-WHFBIAKZSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](C)NSC(=O)C |
Kanonische SMILES |
CC(C(=O)N)NC(=O)C(C)NSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


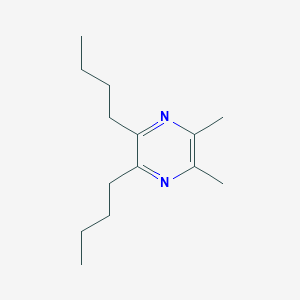
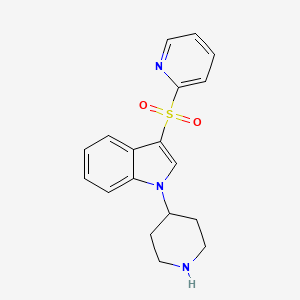
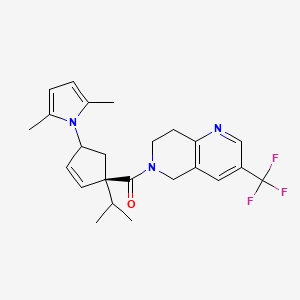
![[7-(Benzyloxy)hept-2-EN-1-YL]benzene](/img/structure/B12531331.png)
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
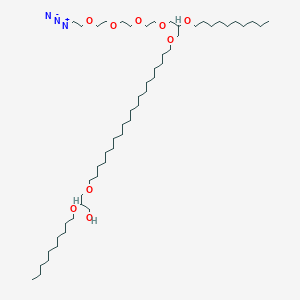
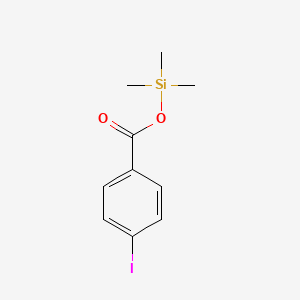
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-phenylacetic acid](/img/structure/B12531360.png)
